4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile
Description
4-{[4-(1,1-Dioxo-1λ⁶,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is a heterocyclic compound featuring a benzothiazole sulfone core linked to a piperazine ring via a methylene bridge, with a benzonitrile substituent on the phenyl ring. The benzonitrile group may enhance metabolic stability and influence lipophilicity compared to other derivatives .
Properties
IUPAC Name |
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c20-13-15-5-7-16(8-6-15)14-22-9-11-23(12-10-22)19-17-3-1-2-4-18(17)26(24,25)21-19/h1-8H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOAWJMYHRTBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.
Benzonitrile Attachment: The final step involves the nucleophilic substitution reaction where the piperazine derivative is reacted with 4-chloromethylbenzonitrile to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The piperazine and benzonitrile groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzothiazole ring is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance binding affinity, while the benzonitrile group can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazolylpiperazine Derivatives
(a) Ziprasidone
- Structure : 5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one (Figure 1B in ).
- Key Differences :
- Replaces the benzonitrile group with an indole-2-one and chloro substituent.
- Features an ethyl linker between piperazine and indole instead of a methylene-benzonitrile group.
- Pharmacology : Approved antipsychotic with dual D2/5-HT2A antagonism. The indole-2-one moiety contributes to receptor affinity, while the benzothiazole sulfone enhances metabolic stability .
(b) Compound P533-0103 ()
- Structure : 4-[4-(4-Methyl-1,1-dioxo-5-phenyl-1H-1λ⁶,2-thiazol-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile.
- Key Differences :
- Replaces piperazine with a seven-membered 1,4-diazepane ring.
- Introduces a phenyl substituent on the thiazole and a carbonyl linker.
- The carbonyl group could influence hydrogen-bonding interactions .
Benzonitrile-Containing Analogs
(a) 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ()
- Structure : Features a pyrazole-azide group attached to benzonitrile.
- Key Differences :
- Lacks the benzothiazole-piperazine core.
- The azide group enables click chemistry applications, contrasting with the sulfone’s electron-withdrawing effects.
- Synthesis : Prepared via azido-trimethylsilane reactions, highlighting divergent synthetic pathways compared to thiazole-piperazine derivatives .
(b) 4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile ()
- Structure : Tetrazole-pyridyl hybrid linked to benzonitrile.
- Key Differences :
- Tetrazole ring replaces benzothiazole, offering distinct coordination properties for metal-organic frameworks.
- The pyridyl group introduces basicity absent in the target compound.
Enzyme Inhibitors ()
The table below compares sorbitol dehydrogenase (SDH) inhibitors with structural similarities:
| Compound | IC50 (nM) | Key Structural Features |
|---|---|---|
| [4-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]pyrimidin-2-yl]methanol | 3200 | Benzothiazole sulfone, pyrimidine-methanol |
| (R)-α-Methyl-4-[4-(benzoxazole-2-yl)piperazino]pyrimidine-2-methanol | 35 | Benzoxazole, α-methyl group |
Implications for Drug Design
- Electron-Withdrawing Groups: The sulfone and nitrile in the target compound may reduce oxidative metabolism compared to non-sulfonated analogs (e.g., ziprasidone).
- Heterocycle Variations : Replacing benzothiazole with benzoxazole () or tetrazole () alters electronic properties and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
